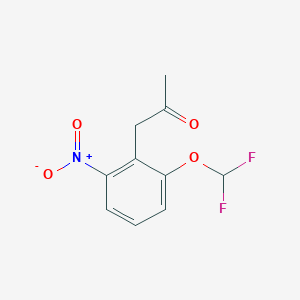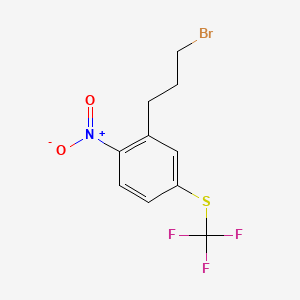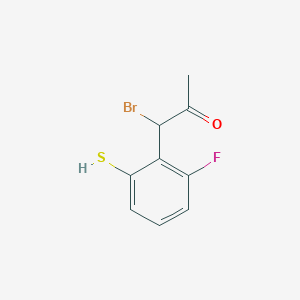
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS and a molecular weight of 263.13 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfur atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-fluoro-6-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The sulfur atom can also participate in redox reactions, affecting cellular pathways and processes .
Comparación Con Compuestos Similares
1-Bromo-1-(2-fluoro-6-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromopropane: A simpler brominated compound used as a solvent and in industrial applications.
2-Bromopropane: Another brominated compound with different reactivity and applications.
1-Bromo-2-propanol: A brominated alcohol with distinct chemical properties and uses.
Propiedades
Fórmula molecular |
C9H8BrFOS |
|---|---|
Peso molecular |
263.13 g/mol |
Nombre IUPAC |
1-bromo-1-(2-fluoro-6-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c1-5(12)9(10)8-6(11)3-2-4-7(8)13/h2-4,9,13H,1H3 |
Clave InChI |
JZNDNOZTOACMFG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1S)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


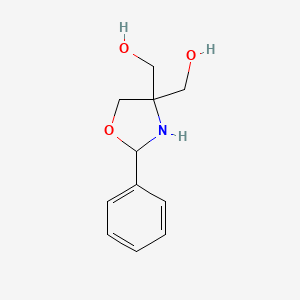
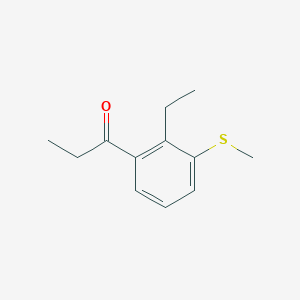
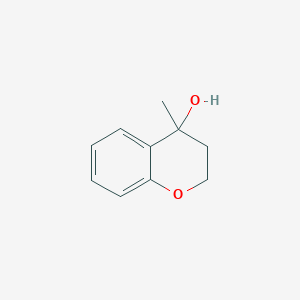
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
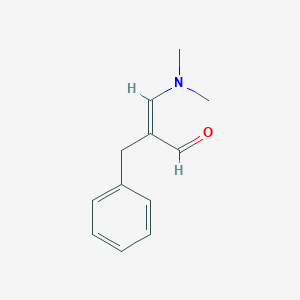
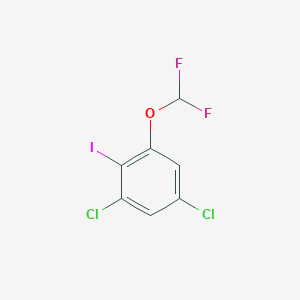

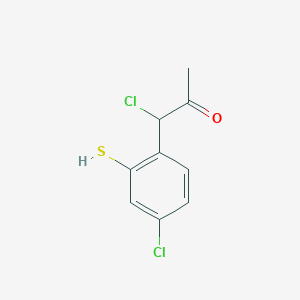
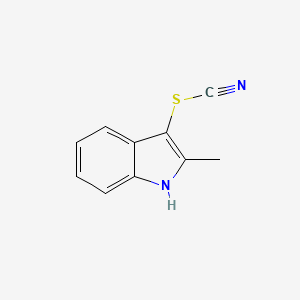
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
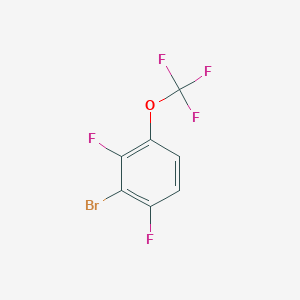
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
